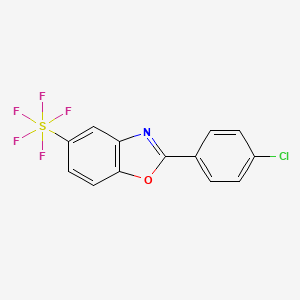

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

Descripción

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzoxazole is a benzoxazole derivative featuring a 4-chlorophenyl group at position 2 and a pentafluorosulfanyl (-SF₅) group at position 3. The pentafluorosulfanyl group, a strong electron-withdrawing substituent, enhances metabolic stability and binding affinity in bioactive compounds compared to simpler halogens like chlorine or fluorine .

Propiedades

IUPAC Name |

[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPBYDSHLGNADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole is a member of the benzooxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that various benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 50 μg/mL against Candida species .

Anticancer Properties

Benzoxazole derivatives have demonstrated potential anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA binding and topoisomerase inhibition. The compound's ability to affect cell cycle progression has been noted, particularly in melanoma cells, where it caused G0/G1 phase arrest at sub-micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are also noteworthy. These compounds have been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting topoisomerases which are crucial for DNA replication and transcription.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, including reverse transcriptase which is vital for certain viral replication processes .

- Receptor Modulation : The compound may interact with nuclear receptors, influencing various signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Benzoxazole vs. 1,3,4-Oxadiazole Derivatives

Structural Differences : Benzoxazole contains a fused benzene and oxazole ring, whereas 1,3,4-oxadiazoles are five-membered rings with two nitrogen atoms.

Biological Activity :

- Anticancer Activity : 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) showed growth inhibition percentages (GP) of 95–99% against cancer cell lines (e.g., MCF7, PC-3) at 10⁻⁵ M . The benzoxazole analog’s SF₅ group may improve membrane permeability due to increased lipophilicity, though direct activity data is unavailable.

- Anti-inflammatory Activity: 1,3,4-Oxadiazoles with 4-bromophenyl or 3,4-dimethoxyphenyl substituents exhibited 59–62% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64%) .

Table 1: Comparison of Benzoxazole and Oxadiazole Derivatives

Comparison with Imidazole and Tetrazole Derivatives

Imidazole Derivatives: Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrated strong nuclear sirtuin inhibition in non-small cell lung cancer (NSCLC) cells, with superior docking scores compared to analogs . The benzoxazole derivative’s SF₅ group may offer distinct binding interactions due to its larger size and electronegativity.

Tetrazole Derivatives : 2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide derivatives (TH1–TH10) showed antifungal activity against Candida spp., with MIC₈₀ values comparable to fluconazole . However, compound TH2 (inactive) highlights the critical role of substituent positioning, suggesting that the benzoxazole’s SF₅ group must align spatially for target engagement.

Role of Halogen Substituents

Physicochemical Properties

- Planarity: Isostructural analogs (e.g., ) with planar conformations exhibit improved crystallinity and bioavailability. The benzoxazole core’s planarity may enhance membrane penetration compared to non-planar oxadiazoles.

- Solubility : SF₅’s high electronegativity could reduce aqueous solubility relative to methoxy or hydroxyl-substituted analogs, necessitating formulation adjustments .

Métodos De Preparación

Conventional Multi-step Synthesis Approach

Overview:

This approach involves initial synthesis of substituted benzoxazole derivatives, followed by functionalization with pentafluorosulfanyl groups. The process typically includes:

- Formation of the benzoxazole core via condensation reactions.

- Introduction of the 4-chlorophenyl substituent through electrophilic aromatic substitution or nucleophilic aromatic substitution.

- Incorporation of the pentafluorosulfanyl (SF₅) group via specialized fluorination or substitution reactions.

Research Findings:

A notable synthesis described involves the reaction of ortho-aminophenol with p-chlorophenylacetic acid in polyphosphoric acid to form 5-amino-2-(p-chlorobenzyl)-benzoxazole. Subsequent acylation with chloropropionyl chloride and reaction with N-ethyl-piperazine yields the target compound. The process is summarized below:

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| 1. Formation of benzoxazole | 2,4-diaminophenol hydrochloride + p-chlorophenyl acetic acid in PPA, heated at 160°C | Cyclization to benzoxazole | Crystallizes in ethanol |

| 2. Chloropropionylation | Chloropropionyl chloride, ice-cooled, in diethyl ether-water-sodium bicarbonate | Introduction of acyl group | High purity, yield not specified |

| 3. Substitution with N-ethyl-piperazine | Reaction with compound 2 | Final functionalization | Yield ~61%, mp 110–112°C |

- Well-established, reproducible

- High purity achievable

- Use of hazardous reagents like polyphosphoric acid

- Multi-step process with potential for lower overall yield

Novel Methodologies for Pentafluorosulfanyl Group Introduction

Overview:

Recent advances focus on the direct synthesis of SF₅-containing aromatic compounds, leveraging new methodologies that avoid harsh conditions and improve environmental safety. These methods include:

- Electrophilic fluorination using reagents like pentafluorosulfanyl reagents or SF₅Cl.

- Transition-metal catalyzed reactions for selective substitution.

- Use of diazonium salts for aromatic substitution with SF₅ groups.

Research Findings:

A comprehensive review highlights the development of new synthetic routes for SF₅-benzenes, emphasizing milder conditions, higher selectivity, and environmental friendliness. For example, the synthesis of 2-(4-chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole can be achieved by:

- Starting from commercially available 4-chlorophenyl derivatives.

- Employing electrophilic SF₅ transfer reagents under controlled conditions.

- Utilizing solvents like acetonitrile or xylene, with minimal hazardous waste.

Representative Reaction Scheme:

4-Chlorophenyl precursor + SF₅Cl or SF₅Br → SF₅-substituted aromatic intermediate → Cyclization with o-aminophenol derivatives → Benzoxazole formation

- Environmentally benign, avoiding phosphorus-based reagents.

- High functional group tolerance.

- Potential for scale-up.

Specific Synthesis Pathway for the Target Compound

Based on recent patents and experimental studies, a practical route involves:

- Preparation of 4-chlorophenyl precursors via chlorination of phenyl derivatives.

- Introduction of SF₅ group through electrophilic substitution using SF₅Cl under controlled conditions.

- Cyclization with ortho-aminophenol derivatives to form the benzooxazole core.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| SF₅ substitution | SF₅Cl | Acetonitrile | Room temp to 50°C | >80% | Milder conditions |

| Cyclization | o-Aminophenol + substituted benzene | Ethanol | Reflux | 70–85% | High purity |

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization and halogenation steps. For example, benzooxazole derivatives can be synthesized via cyclization of substituted benzamide precursors using phosphorus oxychloride (POCl₃) under reflux conditions . Key factors include:

- Temperature control : Higher temperatures (e.g., 120°C) favor cyclization but may lead to side reactions like over-chlorination .

- Reagent stoichiometry : Excess POCl₃ improves yields but requires careful quenching to avoid residual acidity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- IR spectroscopy : Identifies functional groups (e.g., C=O, C-N) and confirms cyclization. Discrepancies in absorption bands may arise from solvent polarity or crystallinity .

- X-ray crystallography : Provides definitive structural confirmation, including bond angles and dihedral angles (e.g., mean C–C bond length: 1.38 Å) .

- NMR : Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by the pentafluorosulfanyl group’s electronegativity .

Q. What safety protocols are critical for handling this compound, given its toxicity profile?

- Toxicity : Moderately toxic via ingestion; potential carcinogen .

- Decomposition : Emits toxic Cl⁻ and SOₓ fumes above 200°C. Use fume hoods and thermal stability testing (TGA/DSC) to establish safe operating ranges .

- PPE : Nitrile gloves, lab coats, and respiratory protection for powder handling .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s electronic properties and guide functionalization?

Density Functional Theory (DFT) calculations can model:

- Frontier Molecular Orbitals (FMOs) : Predict reactivity sites (e.g., electrophilic attack at the oxazole ring’s C2 position) .

- Global reactivity descriptors : Calculate electronegativity (χ ≈ 4.5 eV) and chemical potential to prioritize substitution sites .

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation effects on reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., medicinal vs. agrochemical applications)?

- Structural analogs : Compare bioactivity of derivatives (e.g., pyrazole or thiazole substitutions) to isolate pharmacophore contributions .

- Assay conditions : Validate receptor-binding assays (e.g., IC₅₀ variations due to buffer pH or co-solvents) .

- Meta-analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. How can palladium-catalyzed C–H functionalization improve regioselectivity in derivatization?

- Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ enhances β-position selectivity in thiophene/oxazole coupling .

- Directing groups : Install transient directing groups (e.g., pyridinyl) to steer coupling at the benzooxazole’s C5 position .

- Kinetic studies : Monitor reaction progress via HPLC to optimize time/temperature for >90% yield .

Q. What crystallographic challenges arise in analyzing halogen-heavy derivatives, and how are they mitigated?

- Disorder modeling : High halogen content (Cl, F) causes electron density overlaps. Use restraints (e.g., ISOR) during refinement .

- Twinned crystals : Test for merohedral twinning via PLATON’s TWINABS; apply scale factors to correct intensity data .

- Thermal parameters : Anisotropic refinement for heavy atoms (e.g., sulfur in SF₅) improves R-factor convergence (target: <0.05) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.